molecular formula C10H9N3S2 B510449 [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetonitrile CAS No. 338424-97-8

[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetonitrile

Cat. No.: B510449
CAS No.: 338424-97-8
M. Wt: 235.3g/mol
InChI Key: NTLHHFHLYQYSCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetonitrile is a chemical compound with a unique structure that includes a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetonitrile typically involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
  • 5,6-Dimethylthieno[2,3-d]pyrimidine-4(3H)-thione
  • 2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid

Uniqueness

[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetonitrile is unique due to its specific structural features, such as the presence of both a thienopyrimidine core and a nitrile group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

338424-97-8

Molecular Formula

C10H9N3S2

Molecular Weight

235.3g/mol

IUPAC Name

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetonitrile

InChI

InChI=1S/C10H9N3S2/c1-6-7(2)15-10-8(6)9(12-5-13-10)14-4-3-11/h5H,4H2,1-2H3

InChI Key

NTLHHFHLYQYSCK-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=NC=N2)SCC#N)C

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC#N)C

Origin of Product

United States

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